Ethyl 2,2-dichloro-3-oxopentanoate
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Overview
Description
Ethyl 2,2-dichloro-3-oxopentanoate is an organic compound with the molecular formula C7H10Cl2O3. It is a derivative of pentanoic acid and contains two chlorine atoms and a keto group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dichloro-3-oxopentanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with phosphorus pentachloride (PCl5) in the presence of a solvent like benzene or toluene. The reaction typically occurs at a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dichloro-3-oxopentanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like ammonia or primary amines in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thiol esters.
Reduction: Formation of ethyl 2,2-dichloro-3-hydroxypentanoate.
Hydrolysis: Formation of 2,2-dichloro-3-oxopentanoic acid.
Scientific Research Applications
Ethyl 2,2-dichloro-3-oxopentanoate is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Biological studies: As a probe to study enzyme mechanisms and metabolic pathways.
Industrial applications: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,2-dichloro-3-oxopentanoate involves its interaction with nucleophiles and electrophiles. The chlorine atoms and the keto group make it a versatile compound for various chemical transformations. In biological systems, it may act as an inhibitor or substrate for specific enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-3-oxopentanoate: Contains one chlorine atom and has similar reactivity but different physical properties.
Ethyl 2,2-dibromo-3-oxopentanoate: Contains bromine atoms instead of chlorine, leading to different reactivity and applications.
Ethyl 2,2-difluoro-3-oxopentanoate: Contains fluorine atoms, which significantly alter its chemical properties and reactivity.
Uniqueness
Ethyl 2,2-dichloro-3-oxopentanoate is unique due to the presence of two chlorine atoms, which enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Properties
IUPAC Name |
ethyl 2,2-dichloro-3-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2O3/c1-3-5(10)7(8,9)6(11)12-4-2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIDDURMNZXEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)OCC)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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